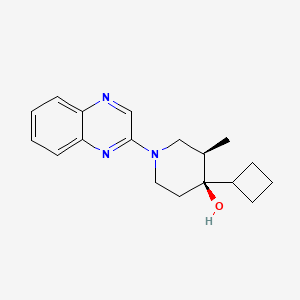

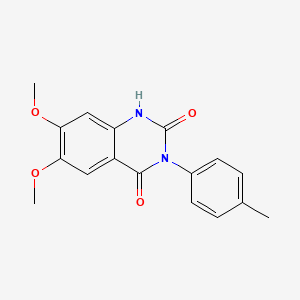

![molecular formula C16H19ClN6O2 B5603707 1-(4-chlorophenyl)-5-methyl-4-[4-(1H-tetrazol-1-yl)butanoyl]-2-piperazinone](/img/structure/B5603707.png)

1-(4-chlorophenyl)-5-methyl-4-[4-(1H-tetrazol-1-yl)butanoyl]-2-piperazinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The study and synthesis of piperazine derivatives, including those with chlorophenyl and tetrazolyl groups, have been of considerable interest due to their potential biological activities and applications in medicinal chemistry. Piperazine compounds are known for their versatility in chemical reactions and properties, which allows for the development of various pharmacologically active molecules.

Synthesis Analysis

Synthesis of piperazine derivatives typically involves multi-step chemical processes including alkylation, reduction, and condensation reactions. For instance, the synthesis of related compounds has been achieved by reacting chlorophenyl and tetrazolyl precursors with piperazine under controlled conditions to form the desired product with high specificity and yield (Wang Jin-peng, 2013).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using techniques such as IR, 1H NMR, and X-ray diffraction studies. These analyses provide detailed information about the molecular conformation, bond lengths, and angles, contributing to the understanding of the compound's chemical behavior and interaction with biological targets (Şahin et al., 2012).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including interactions with biological receptors, due to their functional groups. For example, studies have shown that certain piperazine compounds interact with cannabinoid receptors, indicating their potential for biological activity modulation (Shim et al., 2002).

Applications De Recherche Scientifique

Antifungal Applications

- A compound from the 1,2,4-triazole class, closely related to the one , has shown potential as an antifungal agent. Its solubility in various solvents was analyzed, indicating potential for biological applications (Volkova, Levshin, & Perlovich, 2020).

Antibacterial and Antifungal Screening

- Synthesis and biological screening of related compounds, including piperazine derivatives, have been carried out, showing moderate activity against Gram-positive, Gram-negative bacteria, and fungi. These findings indicate potential in developing antimicrobial agents (Guna, Patolia, Patel, & Purohit, 2009).

Antimicrobial Activities

- New derivatives of 1,2,4-triazole, which share structural similarities with the compound , have been synthesized and evaluated for their antimicrobial properties. Some of these compounds exhibited good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Potential in Antipsychotic Medication

- Research into conformationally restricted butyrophenones, which are structurally related, has been conducted to explore their use as antipsychotic agents. These studies provide insights into the potential applications of similar compounds in treating psychiatric disorders (Raviña, Casariego, Masaguer, Fontenla, Montenegro, Rivas, Loza, Enguix, Villazón, Cadavid, & Demontis, 2000).

Molecular Interaction Studies

- Studies on molecular interactions, such as with the CB1 cannabinoid receptor, have been conducted on structurally similar compounds. These studies are critical in understanding how these compounds interact at the molecular level, which is essential for drug development (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Novel Synthesis Methods and Biological Activities

- Innovative synthesis techniques for piperazine derivatives and their evaluation in terms of antibacterial, antifungal, and cytotoxic activities have been explored. These studies contribute to the understanding of how such compounds can be effectively synthesized and used in medical applications (Gan, Fang, & Zhou, 2010).

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-5-methyl-4-[4-(tetrazol-1-yl)butanoyl]piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN6O2/c1-12-9-23(14-6-4-13(17)5-7-14)16(25)10-22(12)15(24)3-2-8-21-11-18-19-20-21/h4-7,11-12H,2-3,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLGLHUGOSLXJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)CN1C(=O)CCCN2C=NN=N2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-tert-butyl-5-methylphenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5603646.png)

![2,4-dimethyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5603654.png)

![2-[4-(trifluoromethyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5603687.png)

![N'-[(2-chloro-6-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5603699.png)

![N'-[3-(2-furyl)-2-propen-1-ylidene]isonicotinohydrazide](/img/structure/B5603712.png)

![N-(4-methoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5603737.png)

![5-[(2-chlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5603744.png)

![N-{[1-(4-fluorophenyl)cyclopentyl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5603749.png)

![N-[(3R*,4R*)-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-4-yl]nicotinamide](/img/structure/B5603757.png)